molecular formula C19H19FN4O B6496158 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine CAS No. 1351609-89-6

3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine

Cat. No.: B6496158
CAS No.: 1351609-89-6
M. Wt: 338.4 g/mol
InChI Key: LHFHLOIGPDYKCJ-UHFFFAOYSA-N
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Description

3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine is a complex organic compound that features a pyridine ring, a piperidine ring, and an oxadiazole ring, along with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the fluorophenyl group:

    Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction.

    Coupling of the piperidine and pyridine rings: This step involves the formation of a carbon-nitrogen bond between the piperidine and pyridine rings, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Ring-opened products of the oxadiazole ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or other non-covalent interactions. The piperidine ring may contribute to the overall conformational flexibility of the molecule, allowing it to adopt the optimal binding conformation.

Comparison with Similar Compounds

Similar Compounds

    3-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-({4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to certain biological targets, making this compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-17-5-3-15(4-6-17)18-22-23-19(25-18)16-7-10-24(11-8-16)13-14-2-1-9-21-12-14/h1-6,9,12,16H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFHLOIGPDYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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